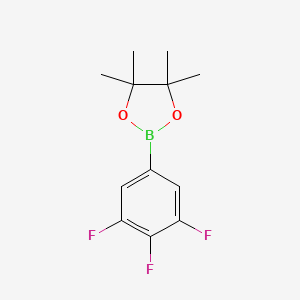

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (CAS: 827614-70-0), also known as 3,4,5-trifluorophenylboronic acid pinacol ester, is a fluorinated arylboronic ester with the molecular formula C₁₂H₁₄BF₃O₂ and a molecular weight of 258.05 g/mol . Its structure features a pinacol boronate core (1,3,2-dioxaborolane) substituted with a 3,4,5-trifluorophenyl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of fluorine atoms, which enhance stability and reactivity .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCTUUBAONBDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375304 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-70-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3,4,5-trifluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3,4,5-Trifluorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3,4,5-Trifluorophenylboronic acid.

Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, for example, the boronate complex reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, synthesis methods, and applications of the target compound with analogs:

Key Observations:

- Fluorine Substitution Patterns : The target compound’s 3,4,5-trifluorophenyl group provides balanced electronic effects compared to the 2,4,6-trifluorophenyl analog (2b). The latter’s symmetry may enhance crystallinity, while the former’s asymmetry could improve solubility .

- Halogen Effects : Bromine substituents (e.g., 2,4,5-tribromophenyl) increase molecular weight and polarizability, making such analogs useful in materials requiring halogen bonding .

- Synthetic Yields : Palladium-catalyzed borylation (e.g., compound 2b) achieves near-quantitative yields under mild conditions, whereas alkyl-substituted analogs (e.g., 2-phenylpropyl) may form mixtures due to competing reaction pathways .

Spectroscopic and Reactivity Comparisons

- ¹H NMR: The target compound’s aromatic protons resonate upfield (δ ~7.0–7.3) due to fluorine’s electron-withdrawing effects, whereas non-fluorinated analogs (e.g., 2-phenylpropyl) show signals at δ 7.15–7.36 .

- ¹¹B NMR : All analogs exhibit signals near δ 30–34 ppm, typical for sp²-hybridized boron in dioxaborolanes .

- Reactivity: Fluorinated derivatives exhibit slower protodeboronation rates compared to non-fluorinated arylboronates, enhancing their utility in iterative coupling reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (CAS RN: 827614-70-0) is a boron-containing compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, particularly in the context of drug development and material science. This article reviews its biological properties, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄BF₃O₂

- Molecular Weight : 258.05 g/mol

- Physical State : Liquid at room temperature

- Purity : >98.0% (GC)

Structural Characteristics

The compound features a dioxaborolane ring which is crucial for its reactivity and interaction with biological targets. The presence of trifluorophenyl groups enhances its lipophilicity and stability.

-

Enzyme Inhibition : Studies indicate that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For example:

- Inhibition of serine proteases has been reported with structurally related boronates.

- Potential interactions with kinases suggest a role in cancer therapeutics.

- Antimicrobial Activity : Preliminary studies show that boron-containing compounds exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Antioxidant Properties : The compound's ability to scavenge free radicals has been documented in vitro. This suggests potential applications in oxidative stress-related diseases.

Toxicity Profile

The compound is classified as harmful if swallowed or in contact with skin (H302 and H312 warnings). Safety data sheets recommend handling precautions to mitigate exposure risks.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | Not established |

| Dermal LD50 | Not established |

| Eye Irritation | Causes serious eye irritation |

Case Study 1: Enzyme Inhibition in Cancer Cells

A study investigated the effects of this compound on cancer cell lines. The results indicated:

- Cell Line Used : MCF-7 (breast cancer)

- Concentration Range : 1 µM to 100 µM

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains.

- Bacterial Strains Tested : E. coli and S. aureus

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for both strains.

- Mechanism Proposed : Disruption of bacterial cell wall integrity leading to cell lysis.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration or Suzuki-coupling precursors. A common method involves reacting fluorinated aryl halides with pinacolborane derivatives under inert conditions. For example, hydroboration of alkynyl pinacolboronates with dicyclohexylborane (1:1 molar ratio) in anhydrous solvents under nitrogen/argon yields stereoselective boronates . Adjusting substituents on the aryl halide (e.g., 3,4,5-trifluorophenyl) allows targeted synthesis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How is Suzuki-Miyaura coupling applied using this boronate ester in cross-coupling reactions?

This boronate ester acts as a key partner in Suzuki-Miyaura reactions for forming carbon-carbon bonds. For example, coupling with aryl/vinyl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of anhydrous potassium carbonate (K₂CO₃) at 100°C yields biaryl or styryl derivatives . The fluorinated aryl group enhances electron-deficient character, improving reactivity in electron-demanding couplings. Optimizing solvent (THF/toluene) and base (K₃PO₄ vs. K₂CO₃) can address yield variations .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons in the 3,4,5-trifluorophenyl group appear as distinct multiplets (δ 6.8–7.2 ppm), while the pinacol methyl groups resonate as singlets (δ 1.0–1.3 ppm). Fluorine substitution causes splitting patterns due to ¹⁹F-¹H coupling .

- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the sp²-hybridized boron center .

- MS (ESI) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₃H₁₅B₁F₃O₂; exact mass: 285.11 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trifluorophenyl group influence reaction outcomes in cross-coupling?

The trifluorophenyl group introduces both steric bulk and electron-withdrawing effects:

- Steric effects : Ortho-fluorine atoms hinder coupling at the boron-aryl bond, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic effects : Fluorine substituents lower the LUMO of the boronate, accelerating transmetalation in Pd-catalyzed reactions but may reduce stability under basic conditions. Controlled pH (pH 7–9) mitigates protodeboronation .

Q. How can contradictions in ¹¹B NMR data for structurally similar dioxaborolanes be resolved?

Variations in ¹¹B NMR shifts arise from differences in substituent electronegativity and solvent effects. For example:

Q. What strategies improve stereoselectivity in hydroboration reactions to synthesize fluorinated dioxaborolanes?

- Catalyst choice : Chiral ligands (e.g., (R)-BINAP) or Rh catalysts (e.g., RhCl(PPh₃)₃) enhance enantioselectivity in hydroboration of alkynes .

- Solvent polarity : Non-polar solvents (hexane) favor cis-addition, while polar aprotic solvents (THF) may induce protodeboronation .

- Temperature control : Low temperatures (−78°C) suppress side reactions, preserving stereochemical integrity .

Q. What are the challenges in scaling up reactions involving fluorinated dioxaborolanes?

- Moisture sensitivity : Hydrolysis of the B–O bond necessitates strict anhydrous conditions (Schlenk techniques, gloveboxes) .

- Purification : Fluorinated byproducts (e.g., HF) require neutralization with CaCO₃ prior to chromatography .

- Thermal stability : Decomposition above 150°C limits high-temperature reactions; microwave-assisted synthesis at controlled intervals (≤120°C) improves scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.